molecular formula C24H20ClN3O4 B3008868 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 898417-80-6

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B3008868
CAS No.: 898417-80-6
M. Wt: 449.89
InChI Key: ZEHHJWNVSZJCBX-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a chlorinated benzoyl group at position 3 and a 3,4-dimethoxyphenyl carboxamide moiety at position 1 of the indolizine core.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHHJWNVSZJCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of relevant literature.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Indolizine core : A bicyclic structure that contributes to the compound's biological activity.
  • Amino group : Enhances solubility and may influence receptor interactions.
  • Chlorobenzoyl moiety : Potentially enhances binding affinity to target proteins.
  • Dimethoxyphenyl group : May contribute to lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide exhibit significant anticancer properties. For instance, a related indolizine derivative was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Apoptosis induction
MCF-7 (Breast)12.5Cell cycle arrest at G2/M phase
A549 (Lung)18.7Inhibition of PI3K/Akt signaling pathway

Allosteric Modulation

The compound has been investigated for its role as an allosteric enhancer of the A1 adenosine receptor. Studies suggest that modifications at the 4-position of similar compounds can significantly affect their ability to enhance receptor activity, indicating a structure-activity relationship that could be exploited for drug design .

The mechanisms through which 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide exerts its biological effects include:

  • Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors, enhancing or inhibiting their activity.
  • Signal Transduction Pathways : It may modulate key pathways involved in cell proliferation and survival, particularly through interactions with G protein-coupled receptors (GPCRs).

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Study on Antitumor Activity :
    • In vitro studies demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
    • The mechanism was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Study on Allosteric Enhancement :
    • Research showed that the compound enhanced the binding affinity of adenosine at the A1 receptor, leading to improved therapeutic outcomes in models of ischemia-reperfusion injury.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and solubility profiles:

Compound Name Substituent (Position 3) Carboxamide Group (Position 1) Molecular Weight Key Properties/Applications
Target Compound 4-Chlorobenzoyl 3,4-Dimethoxyphenyl ~466.85 g/mol* Hypothesized enzyme inhibition due to chloro and methoxy groups
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzoyl 3,4-Dimethoxyphenethylamine ~329.38 g/mol 80% synthesis yield; characterized by NMR and melting point (90°C)
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitrobenzoyl 4-Ethylphenyl 428.44 g/mol Nitro group may enhance reactivity or cytotoxicity

*Estimated based on molecular formula.

  • Steric Considerations : The 3,4-dimethoxyphenyl group introduces greater steric hindrance compared to Rip-B’s phenethylamine chain, which could impact binding to hydrophobic enzyme pockets .

Notes

Synthetic Challenges : Indolizine synthesis often requires palladium-catalyzed cross-coupling or cyclization steps, which may limit scalability compared to simpler benzamide derivatives like Rip-B .

Structural Diversity: Substrate analogs in (e.g., 4-aminobenzamide) demonstrate that minor substituent changes can drastically alter biological activity, underscoring the need for systematic SAR studies .

This analysis synthesizes structural and synthetic data from diverse sources to contextualize the target compound within its chemical family.

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